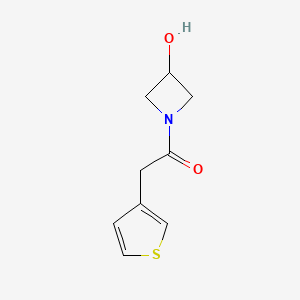![molecular formula C11H14F3N B1468824 3-[2-(Trifluoromethyl)phenyl]butan-2-amine CAS No. 21894-66-6](/img/structure/B1468824.png)
3-[2-(Trifluoromethyl)phenyl]butan-2-amine
Übersicht
Beschreibung
“3-[2-(Trifluoromethyl)phenyl]butan-2-amine” is a chemical compound with the CAS Number: 21894-66-6. It has a molecular weight of 217.23 . It’s a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-2-[2-(trifluoromethyl)phenyl]propylamine . The InChI code is 1S/C11H14F3N/c1-7(8(2)15)9-5-3-4-6-10(9)11(12,13)14/h3-8H,15H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Drug Development
The trifluoromethyl group is a common feature in many FDA-approved drugs . The presence of this group in “3-[2-(Trifluoromethyl)phenyl]butan-2-amine” could potentially make it a candidate for drug development. For instance, it could be used in the synthesis of drugs like pexidartinib .
Antibacterial and Antifungal Activities
Compounds with trifluoromethyl groups have shown promising antibacterial and antifungal activities . Therefore, “3-[2-(Trifluoromethyl)phenyl]butan-2-amine” could potentially be used in the development of new antimicrobial agents.
Synthesis of Fluorinated Compounds
The trifluoromethyl group in “3-[2-(Trifluoromethyl)phenyl]butan-2-amine” could be used in the synthesis of other fluorinated compounds . These compounds have applications in various fields, including medicine, electronics, agrochemicals, and catalysis .
Synthesis of Trifluoromethyl Alkyl Ethers
“3-[2-(Trifluoromethyl)phenyl]butan-2-amine” could potentially be used in the synthesis of trifluoromethyl alkyl ethers . These ethers have various applications, including as solvents and in the synthesis of other organic compounds.
Synthesis of Chalcone Derivatives
The compound could potentially be used in the synthesis of chalcone derivatives . These derivatives have shown promising antibacterial and antifungal activities .
Development of Novel Agents Against Bacterial and Fungal Infections
Given its potential antibacterial and antifungal activities, “3-[2-(Trifluoromethyl)phenyl]butan-2-amine” could be used in the development of novel agents against bacterial and fungal infections .
Wirkmechanismus
The mechanism of action of “3-[2-(Trifluoromethyl)phenyl]butan-2-amine” is not clear from the information I found. This compound might be used in various fields, such as drug discovery and materials science.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-7(8(2)15)9-5-3-4-6-10(9)11(12,13)14/h3-8H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBSLKCKICAAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethyl)phenyl]butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



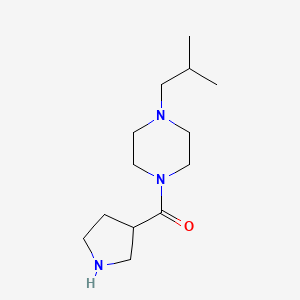
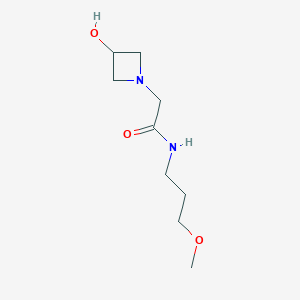
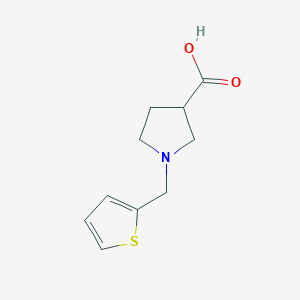
![1-[(2,5-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468747.png)

![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine](/img/structure/B1468751.png)

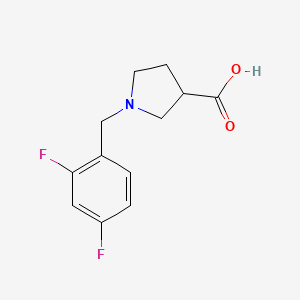

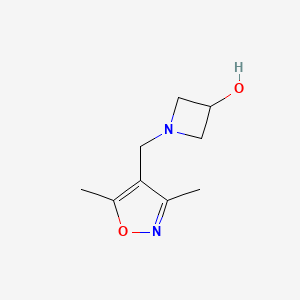

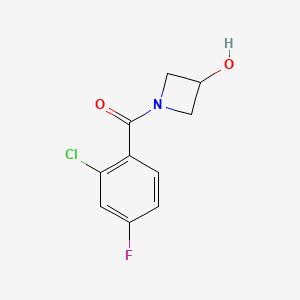
![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)
